REACTION_CXSMILES
|
[N+:1]([C:4]1[C:13]([CH3:14])=[CH:12][C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:6][C:5]=1[CH3:15])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:5]([CH3:15])=[CH:6][C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:12][C:13]=1[CH3:14]
|
Name
|
4-Nitro-3,5,N-trimethyl-benzamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=O)NC)C=C1C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)NC)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |